3-Acetylacrylic acid

Descripción

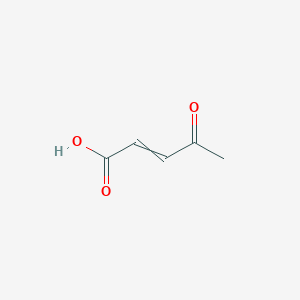

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-4-oxopent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTKSWVCNVUVHG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-82-2 | |

| Record name | 4-Oxo-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-oxopent-2-en-2-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetylacrylic Acid

Direct Acetylation of Acrylic Acid and its Derivatives

The most conceptually straightforward approach to 3-acetylacrylic acid would be the direct acetylation of the acrylic acid backbone. This would involve a reaction analogous to the Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic systems. slideshare.net However, applying this methodology to an electron-deficient alkene like acrylic acid is fraught with difficulties.

Acetylation using Acetic Anhydride (B1165640) or Acetyl Chloride

Direct acetylation of acrylic acid at the β-position using common acetylating agents such as acetic anhydride or acetyl chloride is not a widely reported or efficient method. The primary challenge lies in the electronic nature of the acrylic acid molecule. The double bond is electron-deficient due to the strong electron-withdrawing effect of the adjacent carboxylic acid group. This deactivation makes the alkene a poor nucleophile, rendering it unreactive toward electrophilic attack by an acylium ion, the reactive intermediate in Friedel-Crafts acylation. researchgate.net

Furthermore, the carboxylic acid group itself can react with the acetylating agent. For instance, acrylic acid reacts with acetyl chloride to form acrylic anhydride, rather than undergoing C-C bond formation. masterorganicchemistry.com This competing reaction on the carboxyl group further complicates any attempts at direct acylation of the double bond.

Role of Catalysts in Direct Acetylation

Typical catalysts for Friedel-Crafts acylation are strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids. slideshare.netorgsyn.org These catalysts are essential for generating the highly electrophilic acylium ion from the acetylating agent. slideshare.net However, their use with acrylic acid is problematic. Lewis acids can coordinate to the carbonyl oxygen of the carboxylic acid, which can lead to a number of undesired side reactions.

A significant issue is the propensity of acrylic acid and its derivatives to polymerize in the presence of strong acids. The catalyst can initiate the polymerization of the acrylic acid monomer, leading to low yields of the desired product and a complex reaction mixture. While Friedel-Crafts acylation has been adapted for some activated alkenes, its application to the deactivated system of acrylic acid for the synthesis of this compound remains a significant and largely unsolved challenge in synthetic chemistry.

Multistep Synthetic Routes to this compound

Given the challenges associated with direct acetylation, multistep synthetic routes are the more practical and commonly employed methods for the preparation of this compound. These strategies build the carbon skeleton through reliable and well-established chemical transformations.

Approaches via Malonic Acid and Substituted Aldehydes

A classic strategy for the formation of α,β-unsaturated carboxylic acids is the Knoevenagel condensation, particularly the Doebner modification, which utilizes malonic acid as a key building block. wikipedia.orgwikipedia.org This approach involves the condensation of an aldehyde or ketone with malonic acid, typically in the presence of a basic catalyst like pyridine, followed by decarboxylation. wikipedia.org

To synthesize this compound via this method, a suitable three-carbon carbonyl compound is required. Pyruvic aldehyde (methylglyoxal) or its derivatives could serve as the carbonyl component. The reaction would proceed via the condensation of the aldehyde with malonic acid to form an intermediate that, upon heating, would lose carbon dioxide to yield the target molecule.

Table 1: Proposed Knoevenagel-Doebner Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Intermediate Product | Final Product |

| Pyruvic aldehyde | Malonic acid | Pyridine/Piperidine | 2-Carboxy-4-oxopent-2-enoic acid | This compound |

This method leverages the high reactivity of the active methylene (B1212753) group in malonic acid and provides a convergent approach to the target structure. libretexts.org

Strategies Involving Furfural (B47365) Derivatives and Oxidation Pathways

An alternative multistep approach utilizes furan (B31954) derivatives as precursors. Furan and its derivatives can be considered masked 1,4-dicarbonyl compounds, which can be revealed through oxidative ring-opening. researchgate.netresearchgate.net This strategy typically involves two key steps: the acylation of a furan ring and its subsequent oxidative cleavage.

The first step is the Friedel-Crafts acylation of furan with acetic anhydride or acetyl chloride to produce 2-acetylfuran (B1664036). researchgate.netajrconline.org This reaction proceeds efficiently, as furan is an electron-rich aromatic heterocycle. Various catalysts can be employed for this transformation, as detailed in the table below.

Table 2: Synthesis of 2-Acetylfuran

| Acylating Agent | Catalyst | Conditions | Yield | Reference |

| Acetic anhydride | Ferrites | Vapor phase, 573 K | 89.07% | ajrconline.org |

| Acetic anhydride | Magnesium perchlorate | - | - | researchgate.net |

Once 2-acetylfuran is obtained, the second step involves the oxidative cleavage of the furan ring. This can be achieved using various oxidizing agents. The oxidation breaks the furan ring to unmask a 1,4-dicarbonyl functionality, which in the case of 2-acetylfuran, would lead to this compound. mdpi.com For instance, oxidation with reagents like sodium nitrite (B80452) in acidic conditions has been used to convert 2-acetylfuran into related keto-acids. google.com

Synthesis through the Hydrolysis of Lactones

Lactones, which are cyclic esters, can serve as stable precursors to acyclic hydroxy acids or, with further transformation, unsaturated keto-acids. The synthesis of this compound can be envisioned through the ring-opening of a suitably substituted lactone. A potential precursor is 2-acetyl-γ-butyrolactone (3-acetyldihydrofuran-2(3H)-one). wikipedia.orgpharmacompass.com This compound can be synthesized through the condensation of an acetic acid ester with γ-butyrolactone. wikipedia.org

The subsequent conversion of 2-acetyl-γ-butyrolactone to this compound would require a ring-opening hydrolysis followed by dehydration. This process would first yield the corresponding γ-hydroxy-β-keto-pentanoic acid, which would then need to be selectively dehydrated to introduce the α,β-double bond.

Another potential lactone precursor is α-angelica lactone, which can be derived from the biomass-sourced levulinic acid. rsc.orggoogle.com While α-angelica lactone itself does not possess the acetyl group, its structural framework is related. Modifications of angelica lactone or related lactone intermediates could potentially provide a pathway to the target molecule.

Table 3: Potential Lactone Precursors for this compound Synthesis

| Lactone Precursor | Chemical Name | Synthetic Origin |

| 2-Acetyl-γ-butyrolactone | 3-Acetyldihydrofuran-2(3H)-one | Condensation of ethyl acetate (B1210297) and γ-butyrolactone |

| α-Angelica lactone | 5-Methyl-2(3H)-furanone | Dehydration of levulinic acid |

These multistep routes, while more complex than direct acetylation, offer greater control and feasibility, relying on well-understood and high-yielding chemical reactions to construct the this compound molecule.

Derivations from Biomass-Derived Platform Chemicals

Platform chemicals derived from biomass serve as versatile starting points for a wide array of value-added products. The synthesis of this compound is a prime example, primarily originating from levulinic acid, which itself is produced from the carbohydrate fractions of lignocellulose.

Levulinic acid (LA), also known as 4-oxopentanoic acid, is a top-tier platform chemical recognized for its versatile structure, containing both a ketone and a carboxylic acid functional group. mdpi.com The conversion of levulinic acid to this compound requires the introduction of a double bond between the C2 and C3 positions, a transformation typically achieved through catalytic dehydrogenation or oxidation.

While direct catalytic dehydrogenation of levulinic acid to this compound is not extensively detailed in readily available literature, the use of specific oxidizing agents for similar transformations is well-established. Reagents like selenium dioxide (SeO₂) are known for their ability to perform allylic oxidation and dehydrogenation of ketones. nih.gov Research into the oxidation of levulinic acid using a selenium dioxide-catalyzed hydrogen peroxide system has been explored, focusing on rearrangement reactions. sciencegate.app

Vanadium pentoxide (V₂O₅) is another prominent industrial catalyst used for oxidative dehydrogenation processes. nsf.gov Studies on the gas-phase oxidation of levulinic acid over supported vanadium oxide catalysts have been conducted. syr.edusyr.edu These studies primarily report the production of maleic anhydride through oxidative cleavage, but they demonstrate the reactivity of levulinic acid under oxidative conditions, suggesting a potential pathway for forming unsaturated derivatives under different conditions. syr.edursc.org The mechanism for maleic anhydride formation is proposed to proceed through angelica lactone intermediates, which are formed by the dehydration of levulinic acid. syr.edu

Table 1: Catalytic Systems Studied for Levulinic Acid Oxidation

| Catalyst System | Substrate | Primary Product(s) | Notes | Source(s) |

| VOₓ / SiO₂ | Levulinic Acid | Maleic Anhydride | Achieved single-pass yields as high as 71%. The reaction proceeds via oxidative cleavage of the methyl carbon. | rsc.org |

| V₂O₅ | Tetrahydrocarbazole | Carbazole | Demonstrates V₂O₅'s efficacy in dehydroaromatization reactions, which are mechanistically similar to dehydrogenation. | nsf.gov |

| CuO | Levulinic Acid | 2-Butanone (MEK), Methyl-vinyl-ketone (MVK) | Achieved through oxidative-decarboxylation. | ncsu.edu |

| SeO₂ / H₂O₂ | Levulinic Acid | Rearrangement Products | Investigated for the oxidative rearrangement of the levulinic acid structure. | sciencegate.app |

This table is interactive. Users can sort and filter the data based on the columns.

The primary route to producing the precursor, levulinic acid, from biomass involves the acid-catalyzed treatment of C6 sugars (hexoses) like glucose. mdpi.comaip.org These sugars are derived from the hydrolysis of complex polysaccharides such as cellulose (B213188), a major component of lignocellulosic biomass. aip.orgfrontiersin.org

The conversion process consists of several key steps:

Hydrolysis of Polysaccharides: Cellulose is first broken down into its monomer unit, glucose, typically through acid hydrolysis. frontiersin.org

Isomerization of Glucose: In the presence of a Lewis acid catalyst, glucose isomerizes to fructose. frontiersin.orgresearchgate.net

Dehydration of Fructose: Fructose is then dehydrated by a Brønsted acid to form the crucial intermediate, 5-hydroxymethylfurfural (B1680220) (5-HMF). frontiersin.orgresearchgate.net

Rehydration of 5-HMF: Finally, 5-HMF undergoes rehydration, which involves the opening of the furan ring, to yield levulinic acid and formic acid as a co-product. aip.orgfrontiersin.org

Various catalytic systems, including mineral acids (e.g., H₂SO₄, HCl) and solid acid catalysts, have been developed to optimize this pathway. aip.orgmdpi.com

Table 2: Research Findings on Levulinic Acid Production from C6 Sugars

| Feedstock | Catalyst | Temperature (°C) | Yield of LA | Source(s) |

| Glucose | Cr/HZSM-5 | 180 | 42.5% | mdpi.com |

| Glucose | Cation Exchange Resin (in NaCl solution) | 145 | 70.7% | acs.org |

| Fructose | Cation Exchange Resin (in NaCl solution) | 110 | 74.6% | acs.org |

| Cellulose | ZrO₂ (Aqueous Phase Partial Oxidation) | - | High Yield | rsc.org |

| Carbohydrate Slurry | H₂SO₄ (Two-stage reactor) | 195-230 | 71% (theoretical) | rsc.org |

This table is interactive. Users can sort and filter the data based on the columns.

Electrochemical methods offer a promising green alternative for biomass conversion, allowing reactions to occur under mild conditions by using electrons to drive chemical transformations. beilstein-journals.org The electrocatalytic synthesis of unsaturated carboxylic acids from biomass-derived platform molecules is an area of active research. researchgate.netbohrium.comrsc.org

The electro-oxidation of levulinic acid has been investigated as a potential route to value-added chemicals. rsc.org These studies show that the choice of electrode material and electrolyte composition significantly influences product selectivity. While the direct electrosynthesis of this compound is not explicitly reported, the principles of electrocatalytic oxidation of carboxylic acids provide a framework for its potential formation from levulinic acid. This would involve an anodic oxidation process designed to facilitate dehydrogenation. The electrocarboxylation of various organic compounds to produce valuable carboxylic acids is a well-established field, demonstrating the utility of electrochemistry in C-C bond formation and functional group manipulation. beilstein-journals.org

Enzymatic and Biocatalytic Syntheses of this compound Precursors

Biocatalysis utilizes enzymes and whole-cell microorganisms to perform specific chemical transformations. This approach is gaining traction for its high selectivity and operation under environmentally benign conditions.

Bioconversion Pathways and Enzyme Catalysis

The synthesis of this compound precursors, primarily levulinic acid, can be achieved through various bioconversion pathways that transform biomass components. While the conversion of sugars to levulinic acid is dominated by chemocatalytic methods, pathways involving biomass-derived intermediates like furfural are notable. semanticscholar.org

Furfural is produced from the dehydration of C5 sugars (pentoses) derived from the hemicellulose fraction of biomass. mdpi.comsemanticscholar.org A key route for synthesizing levulinic acid involves the conversion of furfural to furfuryl alcohol, which is then hydrolyzed and rearranged to levulinic acid. mdpi.commdpi.com This pathway effectively utilizes both the C6 (cellulose) and C5 (hemicellulose) portions of lignocellulosic biomass for the production of the same C5 platform chemical, levulinic acid. mdpi.comrsc.org

While direct enzymatic synthesis of levulinic acid from sugars is not as common as acid-catalyzed routes, biocatalysis plays a crucial role in the upstream processing of biomass (e.g., enzymatic hydrolysis of cellulose to glucose) and in the synthesis of other valuable carboxylic acids. aimspress.com For instance, the enzymatic fermentation of sugars is the primary industrial method for producing lactic acid. rsc.org The development of microbial strains and enzymatic cascades for the production of non-natural chemicals is a rapidly advancing field that may offer future pathways to this compound and its precursors.

Table 3: Biomass Conversion Pathways to Levulinic Acid (Precursor)

| Pathway | Starting Material | Key Intermediate(s) | Transformation Type | Source(s) |

| Hexose Route | Cellulose / Glucose | 5-Hydroxymethylfurfural (5-HMF) | Acid-Catalyzed Hydrolysis/Dehydration/Rehydration | aip.orgfrontiersin.orgresearchgate.net |

| Pentose Route | Hemicellulose / Furfural | Furfuryl Alcohol | Acid-Catalyzed Dehydration/Hydrogenation/Hydrolysis | mdpi.comrsc.orgmdpi.com |

This table is interactive. Users can sort and filter the data based on the columns.

Chemical Reactivity and Reaction Mechanisms of 3 Acetylacrylic Acid

Electrophilic and Nucleophilic Addition Reactions

The electronic properties of 3-acetylacrylic acid are dominated by the electron-withdrawing nature of both the acetyl and carboxyl groups. This polarization makes the β-carbon of the carbon-carbon double bond electrophilic and susceptible to attack by nucleophiles.

Michael Addition Reactions and Reversibility

The Michael addition, a cornerstone of carbon-carbon bond formation, is a key reaction for α,β-unsaturated carbonyl compounds like this compound. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system (the Michael acceptor). vaia.com The reaction proceeds via a conjugate addition mechanism, where the initial nucleophilic attack creates a resonance-stabilized enolate intermediate. wikipedia.orgchemeurope.com This intermediate is then protonated to yield the final saturated product. wikipedia.org

The reversibility of the Michael addition is a crucial aspect of its chemistry. While many Michael additions are effectively irreversible under standard conditions, the retro-Michael reaction can be induced, often by elevated temperatures or changes in pH. nih.govfrontiersin.org The equilibrium can be influenced by the nature of the nucleophile and the specific structure of the α,β-unsaturated compound. For instance, some aza-Michael additions, involving the addition of amines, have been shown to exhibit minor reversibility at higher temperatures. nih.govfrontiersin.org The dynamic nature of the thia-Michael addition, involving thiols, has also been noted, with the reversibility being significantly influenced by the electron-withdrawing groups on the Michael acceptor. mdpi.com

Conjugate Addition Reactions with Nucleophiles

A diverse range of nucleophiles can participate in conjugate addition reactions with this compound and related α,β-unsaturated systems. wikipedia.org The choice of nucleophile dictates the nature of the resulting functional group at the β-position.

Common Nucleophiles in Conjugate Addition Reactions:

| Nucleophile Type | Example | Product Type |

| Amines | Primary and secondary amines | 3-Aminocarbonyl compounds |

| Thiols | Thiols and thiophenols | 3-Thioethers |

| Enolates | Ketone and ester enolates | 1,5-Dicarbonyl compounds |

| Organometallics | Gilman reagents (organocuprates) | β-Alkylated carbonyls |

| Cyanide | Hydrogen cyanide | 1,4-Keto-nitriles |

This table provides examples of nucleophiles that undergo conjugate addition with α,β-unsaturated carbonyl compounds.

The reaction with secondary amines, for instance, leads to the formation of 3-aminocarbonyls. wikipedia.org Similarly, thiols readily add to the double bond, a reaction known as the thia-Michael reaction, to form 3-thioethers. researchgate.netscience.gov Enolates, generated from ketones or esters, are classic Michael donors, leading to the formation of 1,5-dicarbonyl compounds. wikipedia.org Organocuprates, such as Gilman reagents, are particularly effective for the 1,4-addition of alkyl or aryl groups. wikipedia.org

Cycloaddition Reactions

The carbon-carbon double bond in this compound also enables its participation in cycloaddition reactions, providing a powerful tool for the synthesis of cyclic structures.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Due to the electron-withdrawing acetyl and carboxyl groups, this compound is an activated dienophile, making it a good substrate for this reaction. libretexts.orglibretexts.org The reaction rate is generally enhanced when the dienophile possesses electron-withdrawing substituents. masterorganicchemistry.comlibretexts.org

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org For example, a cis-dienophile will yield a product with cis substituents on the newly formed ring. libretexts.org Lewis acids are often used to catalyze Diels-Alder reactions, which can enhance both the reaction rate and selectivity. nih.govnih.gov

[3+2] Cycloaddition Reactions

This compound can also act as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This class of reactions involves a 1,3-dipole reacting with a π-system to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgijrpc.com

Examples of 1,3-dipoles that can react with activated alkenes include:

Nitrile oxides: React to form isoxazolines. wikipedia.org

Nitrones: React to form isoxazolidines. ijrpc.comwikipedia.org

Azides: React to form triazolines, which can then lead to triazoles. wikipedia.orgorganic-chemistry.org

Diazoalkanes: React to form pyrazolines. organic-chemistry.org

The regioselectivity of these reactions is governed by frontier molecular orbital (FMO) theory, considering the interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.orgwikipedia.org

Reactivity of the Ketone Moiety

Aldol (B89426) Condensation Reactions

The ketone functional group in this compound possesses α-hydrogens on its methyl group, which are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. wikipedia.org This acidity allows the molecule to undergo aldol condensation reactions, where it can act as both a nucleophile (as an enolate) and an electrophile.

The reaction is typically catalyzed by an acid or a base:

Base-Catalyzed Mechanism : A base removes an α-hydrogen from the methyl group to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. The resulting intermediate is a β-hydroxy ketone (an aldol addition product). Upon heating, this aldol adduct can readily undergo dehydration (loss of a water molecule) to form a more stable, conjugated α,β-unsaturated ketone, which is the final aldol condensation product. masterorganicchemistry.com

Acid-Catalyzed Mechanism : In the presence of an acid catalyst, the ketone's carbonyl oxygen is protonated, which activates the molecule. A tautomerization then occurs to form an enol. This enol, acting as a nucleophile, attacks the protonated carbonyl of a second molecule. Subsequent loss of water leads to the α,β-unsaturated condensation product.

Because this compound possesses both an enolizable ketone and an electrophilic carbonyl, it can undergo self-condensation. It can also participate in crossed-aldol condensations with other aldehydes or ketones. wikipedia.org Studies on the related compound 3-acetylcoumarin (B160212) show that such condensations can sometimes be accompanied by side reactions, such as the opening of a lactone ring, depending on the reaction conditions and the presence of other functional groups.

Formation of Hydrazones and Other Carbonyl Derivatives

The ketone carbonyl group of this compound readily reacts with nitrogen-based nucleophiles like hydrazine (B178648) (H₂NNH₂) and its derivatives to form imine-type products. These reactions are typically condensation reactions involving nucleophilic addition to the carbonyl carbon followed by the elimination of a water molecule. rsc.org

Hydrazone Formation : Reaction with hydrazine yields a hydrazone.

Oxime Formation : Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime.

Semicarbazone Formation : Reaction with semicarbazide (B1199961) (H₂NNHCONH₂) yields a semicarbazone.

The mechanism involves the nucleophilic attack of the nitrogen atom of the reagent on the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is then protonated (often under mild acidic catalysis to facilitate the process) and subsequently loses a molecule of water to form the final C=N double-bonded derivative. These reactions are widely used in synthetic chemistry for the characterization and conjugation of carbonyl compounds. nih.gov

Polymerization and Copolymerization Reactions

The acrylic acid portion of the this compound molecule, characterized by the carbon-carbon double bond conjugated with the carboxylic acid group, makes it a monomer capable of undergoing polymerization. The electron-withdrawing nature of the adjacent carbonyl and carboxyl groups activates the double bond for polymerization reactions, particularly radical polymerization.

Homopolymerization : Under the influence of a radical initiator (like AIBN or persulfates) or other methods like gamma irradiation, this compound can polymerize to form poly(this compound).

Copolymerization : this compound can be copolymerized with a wide variety of other vinyl monomers to create polymers with tailored properties. The resulting copolymer's characteristics depend on the comonomer used and the ratio of the monomers in the reaction mixture. Examples of potential comonomers include:

Acrylates and Methacrylates : Such as methyl methacrylate (B99206) or butyl acrylate.

Acrylonitrile : To produce copolymers with different thermal properties and unit distributions.

Thiols : In thiol-ene polymerizations, the acrylic double bond can react with thiol functional groups in a chain-transfer mechanism.

The polymerization process introduces the functional side chains of this compound (the acetyl and carboxylic acid groups) along the polymer backbone. These functional groups can then be used for further post-polymerization modification or to impart specific properties like hydrophilicity, charge density, and chelating ability to the final material.

Radical Polymerization Mechanisms

There is a lack of specific studies detailing the radical polymerization mechanisms of this compound. General knowledge of radical polymerization suggests a process involving initiation, propagation, and termination steps. acs.org For acrylates, the termination of radical polymerization can occur through disproportionation or combination. guidechem.com However, without experimental data for this compound, it is not possible to determine the predominant termination mechanism or the specific kinetics of its homopolymerization.

Copolymerization with Acrylic Acid and Styrene (B11656) Derivatives

No dedicated research on the copolymerization of this compound with acrylic acid or styrene derivatives could be identified. Studies on the copolymerization of acrylic acid with styrene are extensive and have been investigated under various conditions, including nitroxide-mediated polymerization. uobaghdad.edu.iqsapub.org These studies provide insights into reactivity ratios and copolymer compositions for the acrylic acid-styrene system. uobaghdad.edu.iqsapub.org However, the influence of the acetyl group in this compound on these copolymerization parameters is not documented.

Catalytic Transformations Involving this compound

Detailed research on the catalytic transformations of this compound is not available in the reviewed literature.

General principles of acid catalysis involve the protonation of a substrate to enhance its reactivity. google.com For a molecule like this compound, potential acid-catalyzed reactions could include esterification of the carboxylic acid group or reactions involving the ketone functionality. However, specific studies documenting such reactions and their mechanisms for this compound are absent from the available literature.

There is no specific information on metal-catalyzed transformations involving this compound. For comparison, research on other unsaturated acids has shown that metal catalysts can be employed for various transformations. For instance, the oxidation of acrolein to acrylic acid can be achieved using selenium-containing microgel catalysts. bldpharm.com

Specific studies on the electro-oxidation of this compound are not found in the available literature. Research on the electrochemical degradation of the parent compound, acrylic acid, has been conducted using anodes like Ti/Ta2O5–IrO2. nih.gov These studies indicate that the degradation can proceed through the formation of intermediate products such as propionic acid before eventual mineralization to CO2. nih.gov The influence of the acetyl group on the electro-oxidation pathway of this compound remains uninvestigated.

Decomposition Pathways and Degradation Studies

There is a lack of specific research on the decomposition pathways and degradation of this compound. Studies on the thermal degradation of polyacrylic acid have shown that decomposition can occur through mechanisms such as decarboxylation and main-chain scission at elevated temperatures. researchgate.net The presence of the acetyl group in this compound could potentially influence its thermal stability and degradation products, but this has not been experimentally verified in the available literature. A method for the degradation of polyacrylates involving the conversion of carboxylic acid groups to alkenes followed by oxidative cleavage has been reported, which is applicable to copolymers containing acrylic acid. acs.org

Applications and Potential in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The dual reactivity of 3-acetylacrylic acid provides a powerful tool for synthetic chemists to construct intricate molecular architectures. The carboxylic acid and ketone functionalities can be selectively or simultaneously reacted to create a variety of derivatives and core structures.

Precursor for Bioactive Compounds and Pharmaceuticals

This compound serves as a key starting material in the synthesis of various heterocyclic compounds that form the backbone of many bioactive molecules and pharmaceuticals. The ability to participate in cyclization reactions makes it particularly useful for creating ring systems with diverse biological activities.

One notable application is in the synthesis of pyrazoline and pyrazole (B372694) derivatives, which are well-known for their wide spectrum of pharmacological activities. nih.govresearchgate.netnih.govdergipark.org.trresearchgate.net The reaction of chalcones, which can be derived from precursors like this compound, with hydrazine (B178648) hydrate (B1144303) is a common method for preparing pyrazolines. researchgate.netdergipark.org.tr For instance, a study demonstrated the synthesis of 1,3,5-triaryl-2-pyrazolines from chalcones and phenylhydrazine (B124118) hydrochloride with high yields. nih.gov These pyrazoline-containing compounds have shown promise as antimicrobial and anti-inflammatory agents. researchgate.net

Furthermore, the synthesis of pyrazole derivatives, which can also be accessed from β-keto acid derivatives, has been explored for various therapeutic applications. nih.govresearchgate.net Some synthesized hydrazone derivatives, which can be precursors to pyrazolines, have demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Additionally, certain fused heterocyclic compounds derived from reactions involving similar starting materials have exhibited significant antimicrobial and antifungal activities. nih.gov

Intermediate for Herbicides and Agrochemicals

The structural motifs accessible from this compound are also relevant in the development of modern agrochemicals. The pyrazole ring system, for example, is a key component in some herbicides.

Research has shown that certain 4H-pyran derivatives, which can be synthesized from related β-aroylacrylic acids, exhibit herbicidal properties. mdpi.comnih.gov A study on novel 2-picolinic acid derivatives containing a pyrazolyl ring demonstrated significant herbicidal activity against a range of weeds. nih.gov These findings suggest the potential of this compound as a precursor for developing new and effective herbicidal agents. While direct synthesis pathways from this compound for commercial herbicides are not extensively documented in publicly available literature, its role as a versatile intermediate for creating such bioactive heterocyclic systems is clear.

Role in Polymer Science and Materials Development

The polymerizable nature of the acrylic acid backbone, combined with the reactive ketone group, makes this compound a valuable monomer for creating specialty polymers and functional materials with tailored properties.

Monomer for Specialty Polymers

Polymers containing β-keto functional groups, such as those derived from this compound, exhibit unique properties that are of interest for various applications. nrel.gov While the direct homopolymerization of this compound is not widely reported, the incorporation of similar functional monomers into polymer chains is an active area of research. arkema.comacs.org

The presence of the ketone functionality within the polymer side chain allows for post-polymerization modifications, enabling the creation of materials with specific characteristics. For instance, polymers with pendant ketone groups can be synthesized via controlled radical polymerization techniques, offering a scaffold for further chemical conjugation. acs.orgnih.gov These polymers can be designed to have specific thermal properties and reactivity. The development of polymers from bio-based acrylic monomers is also gaining traction, highlighting a sustainable approach to new material synthesis. acs.org

Development of Functional Copolymers

This compound can be copolymerized with other vinyl monomers to produce functional copolymers with a range of properties. The resulting copolymers possess both the characteristics of the polyacrylic acid backbone and the reactivity of the pendant ketone groups.

The synthesis of copolymers with pendant aldehyde or ketone groups has been demonstrated to be a viable strategy for creating advanced materials. acs.orgmdpi.com For example, well-defined copolymers with pendant aldehyde functionalities have been shown to form biocompatible hydrogels. acs.org Similarly, copolymers containing ketone groups can be used to develop materials with tunable thermomechanical properties. nih.gov The copolymerization of functional monomers like this compound can be achieved through various techniques, including reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for good control over the polymer architecture. mdpi.comresearchgate.net The ability to create copolymers with specific functionalities opens up possibilities for applications in areas such as drug delivery and smart materials. nih.gov

Derivatization for Enhanced Functionality

The presence of both a carboxylic acid and a ketone group in this compound allows for a wide array of derivatization reactions, leading to compounds with enhanced and diverse functionalities. These modifications can be targeted at either or both reactive sites.

The carboxylic acid group can be readily converted into esters, amides, or other derivatives using standard organic synthesis methods. colostate.edunih.govresearchgate.netthermofisher.comnih.gov This allows for the tuning of properties such as solubility, reactivity, and biological activity. For example, esterification can be used to create more lipophilic molecules, while amidation can introduce new functional groups or link the molecule to other substrates.

Synthesis of Polymer-Drug Conjugates

The development of polymer-drug conjugates (PDCs) represents a significant advancement in drug delivery technology, aiming to enhance therapeutic efficacy while minimizing systemic toxicity. The design of PDCs often involves a polymeric carrier, a therapeutic drug, and a linker that connects them. The linker's role is crucial as it can influence the stability, solubility, and release kinetics of the drug. The bifunctional nature of this compound makes it a promising candidate for use as a linker or as a monomer in the synthesis of functional polymers for drug conjugation.

The carboxylic acid group of this compound can readily participate in esterification or amidation reactions. This allows for the covalent attachment of the molecule to either a polymer backbone containing hydroxyl or amine functionalities, or directly to a drug molecule that possesses these groups. For instance, polymers such as polyethylene (B3416737) glycol (PEG), polyvinyl alcohol (PVA), or chitosan, which are rich in hydroxyl or amine groups, could be functionalized with this compound.

Furthermore, the α,β-unsaturated ketone system in this compound opens up possibilities for Michael addition reactions. youtube.comnih.gov This type of reaction is particularly useful for conjugating drugs that contain nucleophilic groups, such as thiols (cysteine residues in proteins) or amines (lysine residues or other primary/secondary amines). nih.gov The reaction proceeds under mild conditions and provides a stable thioether or amine linkage. This dual reactivity allows for a modular approach to PDC synthesis, where one functional group is used to attach to the polymer and the other is used to bind the drug.

For example, a drug with a free amine group could be conjugated to a polymer containing this compound units via a Michael addition pathway. The resulting polymer-drug conjugate would feature a covalent bond that could be designed to be stable under physiological conditions. The controlled release of the drug could then be triggered by specific conditions at the target site, such as changes in pH or the presence of certain enzymes that can cleave the ester or amide linkage of the polymer backbone.

The incorporation of this compound into a polymer backbone can also impart specific properties to the resulting PDC. The ketone and carboxylic acid functionalities can influence the hydrophilicity and solubility of the conjugate, which are critical parameters for its in vivo performance.

| Functional Group | Potential Conjugation Reaction | Reacting Partner (on Polymer or Drug) |

| Carboxylic Acid | Esterification | Hydroxyl Group |

| Carboxylic Acid | Amidation | Amine Group |

| α,β-Unsaturated Ketone | Michael Addition | Thiol Group |

| α,β-Unsaturated Ketone | Michael Addition | Amine Group |

Modifications for Improved Analytical Detection

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the ability to detect and quantify analytes with high sensitivity and selectivity is paramount. Chemical derivatization is a widely used strategy to enhance the detectability of compounds that lack strong chromophores or fluorophores. researchgate.net The structural features of this compound offer several avenues for modification to improve its analytical detection.

The α,β-unsaturated ketone moiety in this compound inherently possesses a chromophore that absorbs in the ultraviolet (UV) region of the electromagnetic spectrum. This allows for direct detection using a UV-Vis detector in HPLC. The exact wavelength of maximum absorbance (λmax) would depend on the solvent and pH, but the conjugated system is expected to provide a stronger UV signal compared to its saturated counterparts.

To further enhance detection sensitivity, the carboxylic acid group of this compound can be derivatized with a variety of labeling reagents. For instance, reaction with a fluorescent amine or alcohol would yield a highly fluorescent amide or ester derivative, enabling detection by a fluorescence detector, which is typically much more sensitive than a UV detector. Common derivatizing agents for carboxylic acids include fluorescent hydrazines, which would react with the carboxylic acid after activation, or fluorescent amines in the presence of a coupling agent.

The ketone group also provides a handle for derivatization. Reagents that specifically react with carbonyl groups, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), can be employed to form colored or fluorescent hydrazones. These derivatives often exhibit strong absorption in the visible region, shifting the detection wavelength to a region with less interference from other sample components. The formation of such a derivative would not only enhance the UV-Vis signal but could also improve the chromatographic properties of the analyte.

The presence of both a carboxylic acid and a ketone offers the potential for dual derivatization, which could be exploited for highly specific and sensitive analytical methods. For example, the carboxylic acid could be esterified with a chromophoric alcohol, and the ketone could be reacted with a fluorescent hydrazine, leading to a derivative with unique spectral properties.

| Functional Group | Derivatization Strategy | Detection Method | Potential Advantage |

| α,β-Unsaturated Ketone | Direct Detection | HPLC-UV | Inherent chromophore |

| Carboxylic Acid | Esterification with fluorescent alcohol | HPLC-Fluorescence | Increased sensitivity |

| Carboxylic Acid | Amidation with fluorescent amine | HPLC-Fluorescence | Increased sensitivity |

| Ketone | Reaction with DNPH | HPLC-Vis | Shifted λmax to visible region, reduced interference |

| Ketone | Reaction with fluorescent hydrazine | HPLC-Fluorescence | High sensitivity |

Computational and Theoretical Studies on 3 Acetylacrylic Acid

Electronic Structure Analysis

The arrangement of electrons in 3-Acetylacrylic acid dictates its geometry, reactivity, and spectroscopic properties. Analysis of its electronic structure involves exploring its various shapes and the energy levels of its electrons.

Molecular Conformations and Isomerism

This compound, systematically named 4-oxopent-2-enoic acid, can exist as different isomers, which are molecules with the same chemical formula but different arrangements of atoms.

Geometric Isomerism : Due to the restricted rotation around the carbon-carbon double bond (C=C), this compound exists as two geometric isomers: cis and trans. The trans isomer is formally named (2E)-4-oxopent-2-enoic acid, while the cis isomer is (2Z)-4-oxopent-2-enoic acid. molport.com

Conformational Isomerism : In addition to geometric isomerism, different spatial arrangements, or conformations, can arise from rotation around the single bonds. For molecules with a carbonyl group adjacent to a double bond, like this compound, s-cis and s-trans conformers are possible due to rotation about the C-C single bond connecting the carbonyl group and the vinyl group. Similarly, rotation around the C-C bond of the carboxylic acid group can lead to different orientations. The relative stability of these conformers is influenced by steric hindrance and electronic interactions. In similar small organic acids, the trans conformer is often significantly more stable and thus more abundant at room temperature. nih.govnist.gov

Table 1: Geometric Isomers of this compound

| Isomer Type | Systematic Name | Common Name | CAS Number |

|---|---|---|---|

| trans | (2E)-4-oxopent-2-enoic acid | trans-3-Acetylacrylic acid | 2833-28-5 |

| cis | (2Z)-4-oxopent-2-enoic acid | cis-3-Acetylacrylic acid | 4743-82-2 |

Photoelectron Spectroscopy and Ionization Potentials

Photoelectron spectroscopy (PES) is a powerful experimental technique used to measure the ionization energies of molecules, which correspond to the energies of their molecular orbitals. khanacademy.org The technique involves irradiating a sample with high-energy photons (UV or X-rays) and measuring the kinetic energy of the ejected electrons. khanacademy.orglibretexts.org The binding energy, or ionization potential, is then calculated from the difference between the photon's energy and the electron's kinetic energy. khanacademy.org

The resulting photoelectron spectrum shows peaks that correspond to the removal of electrons from different molecular orbitals. libretexts.org Analysis of these peaks provides direct, quantitative information about the electronic structure and bonding within the molecule. libretexts.orgtandfonline.com

Despite the utility of this technique, a specific, published experimental photoelectron spectrum for this compound was not identified in a comprehensive search of scientific literature. Theoretical calculations, such as those described in the following sections, can be used to predict ionization potentials.

Vibrational Analysis and FT-IR Spectroscopy

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, probes the vibrational motions of a molecule's covalent bonds. msu.edu When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The specific frequencies of IR radiation that a molecule absorbs are unique to its structure, making FT-IR a valuable tool for functional group identification. msu.edu An infrared spectrum for 4-oxopent-2-enoic acid is available in chemical databases. chemicalbook.com

The vibrational frequencies of this compound are determined by the mass of the atoms and the strength of the bonds connecting them. msu.edu The key functional groups—a ketone, a carboxylic acid, and a carbon-carbon double bond—give rise to characteristic absorption bands. The conjugation between the C=C and C=O bonds influences the position of their respective stretching frequencies. upi.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) | Notes |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very broad due to hydrogen bonding. |

| C-H Stretch | Alkenyl & Acetyl | 3100 - 2850 | Multiple peaks possible. |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong absorption. Position lowered by conjugation. |

| C=O Stretch | Ketone | 1700 - 1680 | Strong absorption. Position lowered by conjugation. |

| C=C Stretch | Alkene | 1650 - 1600 | Medium to weak intensity. |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong absorption. |

| O-H Bend | Carboxylic Acid | 1440 - 1395 and 950 - 910 | In-plane and out-of-plane bending. |

Note: The values are based on standard infrared spectroscopy correlation tables and are subject to shifts based on the specific molecular environment and physical state. upi.eduudel.edu

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to model molecular systems and predict their properties. These computational approaches are essential for interpreting experimental results and exploring molecular characteristics that are difficult to measure directly.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to predict a variety of properties, including equilibrium geometries, vibrational frequencies, and reaction energies. DFT calculations have been successfully used to assign vibrational spectra for complex organic molecules by comparing calculated frequencies and intensities with experimental FT-IR and Raman spectra. researchgate.net Many of the computed properties for molecules available in public chemical databases are generated using DFT methods, often with functionals like B3LYP combined with a basis set such as 6-31G(d,p). researchgate.netrsc.org

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles of quantum mechanics without the use of experimental data or empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC), form a hierarchy of increasing accuracy and computational cost. They are used to obtain highly accurate solutions to the Schrödinger equation for a given molecule. While these methods provide a rigorous theoretical framework for studying molecules like this compound, specific published studies focusing on a detailed ab initio analysis of this compound were not identified in the literature search.

Molecular Dynamics Simulations

For a molecule like this compound, MD simulations could be employed to understand its behavior in different solvents, its interaction with biological macromolecules, or its aggregation properties. For instance, simulations could reveal how the molecule's conformation changes in response to its environment, which can be crucial for understanding its chemical reactivity and biological activity. Studies on related molecules, such as poly(acrylic acid), have used MD simulations to investigate polymer-surfactant interactions and self-assembly in aqueous solutions. nih.gov However, specific molecular dynamics simulation studies focusing solely on this compound are not extensively documented in publicly available scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. nih.govchemaxon.com Methods like Density Functional Theory (DFT) are frequently used to map out the potential energy surface of a reaction, helping to identify the most likely reaction pathways. rsc.orgnih.gov

For this compound, computational modeling could be used to investigate a variety of reactions, such as its cycloaddition reactions, isomerization, or its behavior under different catalytic conditions. For example, a theoretical study on the reaction of acrylic acid with the nitrate (B79036) radical has been performed using high-level computational methods to determine the reaction mechanism and kinetics. researchgate.net Such an approach could be applied to this compound to understand its atmospheric chemistry or its metabolic pathways. While computational studies have been conducted on the reaction mechanisms of similar molecules, detailed computational investigations specifically elucidating the reaction mechanisms of this compound are not widely reported in the literature.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. scispace.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are often employed in these studies. mdpi.com

In the context of this compound, SAR studies would involve synthesizing and testing a series of derivatives to determine which structural features are essential for a particular biological effect. For example, modifications could be made to the acetyl group, the acrylic acid backbone, or by introducing various substituents on the carbon chain. Computational SAR studies could then be used to build predictive models based on the experimental data. While SAR studies have been conducted on various classes of molecules, including derivatives of other acrylic acids for different therapeutic targets, specific and comprehensive SAR studies focusing on this compound and its derivatives are not readily found in the current scientific literature.

Advanced Analytical Methodologies for 3 Acetylacrylic Acid and Its Derivatives

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-Acetylacrylic acid and its derivatives. They provide detailed information about the molecular weight, elemental composition, and functional groups present in the molecule.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is a crucial tool for identifying this compound and its derivatives, providing molecular weight information and structural details through fragmentation patterns. researchgate.net When coupled with a chromatographic technique like HPLC, UPLC, or GC, it becomes a highly selective and sensitive detector. rsc.org The mass spectrum of a compound is unique and can serve as a molecular fingerprint. For the deprotonated form of this compound (acetylacrylate), the exact mass is 113.023869017 Da. nih.gov The analysis of related compounds shows that fragmentation patterns can reveal the structure of the molecule; for example, acylated derivatives often show characteristic fragment ions. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This high accuracy allows for the unambiguous determination of the elemental formula of a compound, as very few formulas will fit the measured mass. nih.govresearchgate.net Techniques like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are common types of HRMS analyzers. researchgate.net For the structural confirmation of this compound or the identification of unknown derivatives and metabolites, HRMS is the definitive tool, capable of distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. While specific experimental spectra for this compound are not broadly available in public spectral databases, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds. researchgate.netchemicalbook.com

¹H-NMR Spectroscopy In a typical ¹H-NMR spectrum, this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The two vinyl protons on the carbon-carbon double bond form an AX system and would appear as two separate doublets. The proton adjacent to the carbonyl group (at C3) is expected to resonate at a higher chemical shift (approx. 7.0 ppm) than the proton adjacent to the carboxylic acid group (at C2, approx. 6.0-6.5 ppm) due to the deshielding effect of the ketone. The coupling constant between these two protons would be indicative of their trans geometry, typically around 15-17 Hz. The three protons of the acetyl methyl group would appear as a sharp singlet further upfield, likely in the range of 2.0-2.5 ppm. nih.gov

¹³C-NMR Spectroscopy The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals would be anticipated. The carbonyl carbon of the carboxylic acid would have the highest chemical shift, typically between 165-175 ppm. The ketone carbonyl carbon would also be significantly downfield, expected around 195-200 ppm. The two sp² hybridized carbons of the double bond would resonate in the 120-150 ppm region. Finally, the methyl carbon of the acetyl group would appear at the most upfield position, generally between 25-35 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Carboxyl | ¹H | 10.0 - 13.0 | Broad Singlet | Exchangeable with D₂O |

| Vinyl (H-3) | ¹H | ~7.0 | Doublet | Coupled to H-2 |

| Vinyl (H-2) | ¹H | 6.0 - 6.5 | Doublet | Coupled to H-3 |

| Acetyl (CH₃) | ¹H | 2.0 - 2.5 | Singlet | |

| Carboxyl (C1) | ¹³C | 165 - 175 | Singlet | |

| Vinyl (C2) | ¹³C | 120 - 140 | Singlet | |

| Vinyl (C3) | ¹³C | 130 - 150 | Singlet | |

| Ketone (C4) | ¹³C | 195 - 200 | Singlet | |

| Acetyl (C5) | ¹³C | 25 - 35 | Singlet |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its carboxylic acid, ketone, and alkene moieties. While a specific experimental spectrum is not publicly available, the expected peaks can be inferred from the analysis of related compounds like acrylic acid. researchgate.netspectroscopyonline.com

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping this region, the C-H stretching of the vinyl and methyl groups would appear around 2900-3100 cm⁻¹.

The carbonyl (C=O) stretching region would be particularly informative, showing two distinct peaks. The C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹, while the conjugated ketone C=O stretch would appear at a lower wavenumber, typically 1670-1690 cm⁻¹. The C=C double bond stretching vibration would be observed in the 1620-1650 cm⁻¹ region. Finally, the C-O stretching of the carboxylic acid would produce a strong band between 1200-1300 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| 1700 - 1725 | C=O Stretch | Carboxylic Acid | Strong |

| 1670 - 1690 | C=O Stretch | α,β-Unsaturated Ketone | Strong |

| 1620 - 1650 | C=C Stretch | Alkene | Medium |

| 1200 - 1300 | C-O Stretch | Carboxylic Acid | Strong |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems. This compound possesses an α,β-unsaturated keto-acid system, which constitutes a strong chromophore.

This conjugated system is expected to give rise to an intense π→π* electronic transition, absorbing ultraviolet light at a wavelength (λmax) significantly longer than that of non-conjugated alkenes or carbonyl compounds. For comparison, acrylic acid, which has a less extended conjugated system, has its primary absorption below 240 nm. The extended conjugation in this compound would likely shift the λmax to a higher wavelength. Additionally, a weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would be expected at an even longer wavelength, though with much lower intensity. The exact λmax is dependent on the solvent used for analysis. researchgate.net

Derivatization Strategies for Enhanced Detection and Analysis

For trace-level analysis or analysis within complex matrices like biological fluids, chemical derivatization is a powerful strategy to improve the analytical characteristics of target molecules. Derivatization modifies the analyte to create a new compound with properties more suitable for a specific analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with various detectors.

For a molecule like this compound, derivatization can serve several purposes:

Increase Volatility: The carboxylic acid group makes the molecule polar and non-volatile, which is not ideal for GC analysis. Converting the acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester) allows for analysis by GC-MS.

Enhance Ionization: In mass spectrometry (MS), derivatization can introduce a chemical moiety that is more easily ionized, leading to greater sensitivity.

Improve Chromatographic Behavior: Derivatization can reduce tailing and improve peak shape in both GC and HPLC by masking polar functional groups.

Introduce a Fluorophore or Chromophore: For detection by fluorescence or UV-Vis detectors, a derivatizing agent containing a highly fluorescent or UV-absorbing group can be attached to the analyte, dramatically lowering detection limits.

3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization

A particularly effective strategy for keto-acids like this compound is derivatization using 3-nitrophenylhydrazine (3-NPH). This reagent is advantageous because it can react with both the carboxyl and carbonyl functional groups, or be used to target the carboxyl group specifically.

The reaction, typically facilitated by a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst like pyridine, involves the condensation of 3-NPH with the carboxylic acid to form a stable hydrazide. This process effectively tags the molecule with the nitrophenyl group. The resulting derivative exhibits significantly improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency for detection by liquid chromatography-mass spectrometry (LC-MS), especially in negative ion mode. This leads to substantial improvements in detection sensitivity and allows for more reliable quantification of the analyte at very low concentrations.

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis Routes

The future of chemical manufacturing is intrinsically linked to the development of sustainable and green synthesis methodologies. For 3-acetylacrylic acid, research is anticipated to move away from traditional petrochemical routes and towards bio-based feedstocks and environmentally benign reaction conditions.

A significant research avenue lies in the valorization of biomass. Platform molecules derived from biomass, such as 3-hydroxypropionic acid (3-HP) and fumaric acid, are promising starting points. mdpi.commdpi.com The production of acrylic acid from these precursors is already a subject of intense investigation, with established fermentation routes for 3-HP from sugars. mdpi.comresearchgate.net Future work will likely focus on developing chemo-catalytic or enzymatic pathways to convert these bio-based intermediates into this compound. This could involve, for instance, the oxidation of a suitable precursor derived from 3-HP or the functionalization of fumaric acid. The use of solid acid catalysts, known for their high turnover numbers and ease of separation, presents an attractive option for these transformations, aligning with the principles of green chemistry. nih.gov

Moreover, the direct production of acrylic acid and its derivatives from renewable resources like lignocellulosic biomass is a key goal. researchgate.net Research into genetically engineered microorganisms capable of producing poly-3-hydroxypropionate (P3HP), which can then be thermally converted to acrylic acid, showcases a promising direction. google.com A similar integrated biorefinery approach could be envisioned for this compound, where microbial fermentation of sugars or other renewable feedstocks leads to a precursor that is then catalytically converted.

The principles of green chemistry, such as atom economy and the use of safer solvents and reagents, will be central to these new synthetic strategies. pace.edu The development of processes that minimize waste and energy consumption will be crucial for the commercial viability and environmental sustainability of this compound production.

Novel Catalytic Systems for this compound Transformations

The dual functionality of this compound, possessing both a carboxylic acid and a ketone group, as well as a reactive double bond, opens up a vast landscape for catalytic transformations. Future research will undoubtedly focus on developing novel and highly selective catalytic systems to exploit this reactivity.

Hydrogenation and Oxidation:

The selective hydrogenation of the carbon-carbon double bond or the ketone carbonyl group is a key area of interest. Asymmetric hydrogenation, in particular, could lead to the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. Research into rhodium(I) and cobalt(0) complexes with chiral ligands for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids provides a strong foundation for developing similar systems for this compound. rsc.orgnsf.govnih.gov The choice of catalyst and reaction conditions will be critical to control the chemoselectivity and enantioselectivity of the reduction.

Conversely, the catalytic oxidation of this compound could yield valuable products. For instance, selective oxidation of the acetyl group could lead to dicarboxylic acids. Perovskite-type catalysts, such as those containing lanthanum, strontium, and copper or iron, have shown high activity in the catalytic peroxidation of acrylic acid in aqueous solutions and could be adapted for the selective oxidation of this compound. nih.gov The study of vanadium-molybdenum mixed oxides for the partial oxidation of acrolein to acrylic acid also offers insights into potential catalyst design. rsc.org

Carbon-Carbon Bond Forming Reactions:

The reactive double bond in this compound makes it an excellent candidate for various C-C bond-forming reactions. Diels-Alder reactions, for instance, could be employed to construct complex cyclic structures. researchgate.net The development of chiral Lewis acid catalysts could enable highly enantioselective cycloadditions. Furthermore, reactions like the Friedel-Crafts acylation, which are traditionally catalyzed by homogeneous acids, could be made more sustainable by employing solid acid catalysts like zeolites or supported sulfonic acids. researchgate.net

The following table summarizes potential catalytic transformations and the types of catalysts that could be explored:

| Transformation | Catalyst Type | Potential Products |

| Asymmetric Hydrogenation | Chiral Rhodium or Cobalt Complexes | Chiral Carboxylic Acids |

| Selective Oxidation | Perovskite-like Oxides | Dicarboxylic Acids |

| Diels-Alder Cycloaddition | Chiral Lewis Acids | Complex Cyclic Compounds |

| Friedel-Crafts Acylation | Solid Acid Catalysts (e.g., Zeolites) | Aryl-substituted Derivatives |

Exploration of New Applications in Specialized Materials

The unique chemical structure of this compound suggests its significant potential as a specialty monomer in polymer chemistry. Its ability to introduce both carboxylic acid and ketone functionalities into a polymer backbone opens up possibilities for creating materials with tailored properties and advanced functionalities.

The carboxylic acid group can enhance adhesion, improve water solubility or dispersibility of polymers, and provide sites for crosslinking or post-polymerization modification. gantrade.com The ketone group, on the other hand, can be utilized for various chemical reactions, such as the formation of oximes or hydrazones, allowing for the covalent attachment of other molecules or the development of responsive materials.

Future research is expected to explore the use of this compound as a comonomer in the synthesis of a wide range of polymers, including:

Adhesives and Coatings: The carboxylic acid functionality can improve adhesion to various substrates, while the ketone group can be used for crosslinking to enhance the mechanical properties and chemical resistance of the final product.

Hydrogels and Superabsorbents: The hydrophilic nature of the carboxylic acid group makes this compound a promising monomer for the synthesis of hydrogels with potential applications in drug delivery, tissue engineering, and agriculture.

Functional Polymers: The reactive ketone group can serve as a handle for the immobilization of biomolecules, catalysts, or other functional moieties, leading to the development of smart materials, sensors, or catalytic supports.

Biodegradable Polymers: As the push for sustainable materials intensifies, the incorporation of functional monomers derived from renewable resources into biodegradable polymer backbones is a key research area. pace.edu

The development of polymers incorporating this compound will likely involve copolymerization with other standard monomers like acrylates, methacrylates, styrene (B11656), and vinyl acetate (B1210297) to fine-tune the properties of the resulting materials. synthomer.com

Advanced Computational Design and Prediction of Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. For this compound, advanced computational methods, particularly Density Functional Theory (DFT), are expected to play a crucial role in several areas.

Predicting Reactivity and Reaction Mechanisms:

DFT calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. longdom.org By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity indices, researchers can identify the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for designing new synthetic transformations and understanding reaction mechanisms. For instance, computational studies can help in elucidating the mechanism of catalytic hydrogenation or oxidation, providing insights into the role of the catalyst and the structure of transition states.

Designing Novel Catalysts:

Computational modeling can accelerate the discovery of new and improved catalysts for this compound transformations. By simulating the interaction of the molecule with different catalyst candidates, researchers can screen for catalysts with high activity and selectivity before embarking on extensive experimental synthesis and testing. This approach has been successfully applied to the design of catalysts for various organic reactions.

Modeling Polymer Properties:

In the realm of materials science, computational methods can be used to predict the properties of polymers incorporating this compound. By modeling the structure and interactions of polymer chains, it is possible to estimate properties such as glass transition temperature, mechanical strength, and solubility. This predictive capability can guide the design of new polymers with desired characteristics for specific applications. A computational study on the formation of polyacid precursors for glass-ionomer cements, which included acrylic acid, demonstrates the potential of this approach. scirp.orgscirp.org

Integration with Biotechnological Processes

The convergence of biotechnology and chemistry offers exciting opportunities for the sustainable production of chemicals. The integration of this compound with biotechnological processes is a promising future research direction, focusing on enzymatic synthesis and metabolic engineering.

Enzymatic Synthesis:

Enzymes are highly selective and efficient catalysts that operate under mild conditions, making them ideal for green chemical synthesis. Lipases, for example, have been successfully used for the esterification of acrylic acid with sugars, demonstrating the potential for enzymatic transformations of acrylic acid derivatives. researchgate.netresearchgate.net Future research could explore the use of enzymes for the synthesis of this compound itself or for its selective transformations. For instance, enzymes could be employed for the stereoselective reduction of the ketone group or for the regioselective esterification of the carboxylic acid. The enzymatic polymerization of lactones and other monomers is also a rapidly developing field that could be applied to this compound to produce bio-based polyesters under environmentally friendly conditions. mdpi.com

Metabolic Engineering:

Metabolic engineering of microorganisms offers a powerful approach for the production of valuable chemicals from renewable feedstocks. There has been significant progress in engineering microorganisms like Escherichia coli and Corynebacterium glutamicum to produce acrylic acid precursors such as 3-hydroxypropionic acid (3-HP) from glucose. mdpi.comresearchgate.netnih.gov Building on this knowledge, future research could focus on designing and constructing novel metabolic pathways in microorganisms for the de novo biosynthesis of this compound. This would involve identifying and assembling the necessary enzymatic steps to convert a central metabolite, such as acetyl-CoA and pyruvate, into the target molecule. The production of methacrylic acid from glucose through intermediates like citramalic acid in engineered E. coli provides a relevant precedent for this approach. frontiersin.orgresearchgate.net

The successful integration of biotechnological processes for the production of this compound would represent a significant step towards a more sustainable chemical industry, reducing our reliance on fossil fuels and minimizing the environmental impact of chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 3-acetylacrylic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves condensation reactions using acetylating agents (e.g., acetic anhydride) and acrylic acid derivatives. Purity validation requires chromatographic techniques (HPLC or GC-MS) to detect residual solvents or side products. Calibration with certified reference materials (CRMs) ensures accuracy. For reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loadings) and use spectroscopic characterization (e.g., -NMR, IR) to confirm structural integrity .

Q. How should researchers handle contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Contradictions (e.g., unexpected peaks in NMR) may arise from impurities, tautomerism, or solvent interactions. Cross-validate with multiple techniques (e.g., -NMR, X-ray crystallography) and compare datasets against computational simulations (DFT for predicted spectra). If discrepancies persist, conduct controlled experiments (e.g., solvent-free recrystallization) to isolate artifacts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes. Avoid ingestion and ensure spill kits are accessible. Document all incidents and consult safety data sheets (SDS) for toxicity profiles .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying storage conditions?

- Methodological Answer : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Use kinetic modeling (Arrhenius equation) to predict shelf life. Include control samples stored at -20°C for baseline comparison. Report degradation pathways (e.g., hydrolysis, oxidation) and validate with stability-indicating assays .

Q. What strategies resolve conflicting bioactivity data in pharmacological studies involving this compound derivatives?